molecular formula C24H20FN3O3 B10976952 N-(2-fluoro-4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(2-fluoro-4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B10976952
M. Wt: 417.4 g/mol
InChI Key: WVONSJCCMQZYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of fluorine, methyl, and oxadiazole groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps. The initial step often includes the preparation of intermediate compounds such as 2-fluoro-4-methylphenol and 4-methylphenyl-1,2,4-oxadiazole. These intermediates are then subjected to various reaction conditions, including nucleophilic substitution and condensation reactions, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-fluoro-4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and oxadiazole groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-fluoro-4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to its combination of fluorine, methyl, and oxadiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H20FN3O3

Molecular Weight

417.4 g/mol

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C24H20FN3O3/c1-15-3-6-17(7-4-15)23-27-24(31-28-23)18-8-10-19(11-9-18)30-14-22(29)26-21-12-5-16(2)13-20(21)25/h3-13H,14H2,1-2H3,(H,26,29)

InChI Key

WVONSJCCMQZYKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=C(C=C(C=C4)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.